molecular formula C18H20O2 B14274347 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene CAS No. 171863-86-8

1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene

Cat. No.: B14274347
CAS No.: 171863-86-8
M. Wt: 268.3 g/mol
InChI Key: CFNKNKVDVCWTIZ-UHFFFAOYSA-N
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Description

1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene is an organic compound with a complex structure that includes both ether and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene typically involves the reaction of 2-methoxypropan-2-ol with 2-(1-phenylethenyl)benzene under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene exerts its effects involves interactions with specific molecular targets. The ether and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxypropan-2-ol: A simpler ether compound with similar reactivity.

    2-Phenylethenylbenzene: A related compound with an alkene group but lacking the ether functionality.

Uniqueness

1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene is unique due to the presence of both ether and alkene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

171863-86-8

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-(2-methoxypropan-2-yloxy)-2-(1-phenylethenyl)benzene

InChI

InChI=1S/C18H20O2/c1-14(15-10-6-5-7-11-15)16-12-8-9-13-17(16)20-18(2,3)19-4/h5-13H,1H2,2-4H3

InChI Key

CFNKNKVDVCWTIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)OC1=CC=CC=C1C(=C)C2=CC=CC=C2

Origin of Product

United States

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